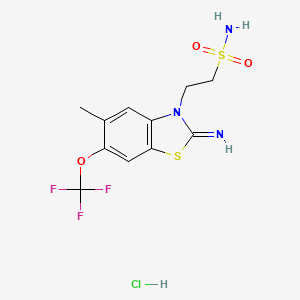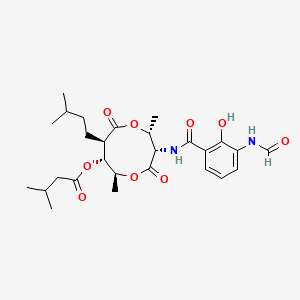
Antimycin A8b
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Antimycin A8b, like other antimycins, is typically produced through fermentation by Streptomyces species . The fermentation process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation broth is subjected to various purification steps, including solvent extraction, crystallization, and chromatography, to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Antimycin A8b undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .
Major Products:
Aplicaciones Científicas De Investigación
Antimycin A8b has a wide range of applications in scientific research. In chemistry, it is used to study electron transport and oxidative phosphorylation . In biology, it serves as a tool to investigate mitochondrial function and apoptosis . In medicine, this compound is explored for its potential as an anticancer agent due to its ability to inhibit the Bcl-2 family of proteins . Industrially, it is used as a fish poison to manage fish populations in lakes and ponds .
Mecanismo De Acción
Antimycin A8b exerts its effects by inhibiting cytochrome c reductase in the mitochondrial electron transport chain . This inhibition halts cellular respiration, leading to cell death . Additionally, this compound targets the Bcl-2 family of proteins, which are involved in regulating apoptosis . By inhibiting these proteins, this compound induces programmed cell death, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Antimycin A8b include other members of the antimycin family, such as Antimycin A1, A2, A3, and A4 . These compounds share a similar structure but differ in the length and branching of their alkyl or acyl substituents .
Uniqueness: What sets this compound apart from its counterparts is its specific inhibitory effect on the Bcl-2 family of proteins, which is not observed in all antimycins . This unique property makes this compound particularly valuable in cancer research and therapy .
Propiedades
Número CAS |
197791-91-6 |
|---|---|
Fórmula molecular |
C27H38N2O9 |
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-8-(3-methylbutyl)-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate |
InChI |
InChI=1S/C27H38N2O9/c1-14(2)10-11-19-24(38-21(31)12-15(3)4)17(6)37-27(35)22(16(5)36-26(19)34)29-25(33)18-8-7-9-20(23(18)32)28-13-30/h7-9,13-17,19,22,24,32H,10-12H2,1-6H3,(H,28,30)(H,29,33)/t16-,17+,19-,22+,24+/m1/s1 |
Clave InChI |
HLEQYMYKLIYQRC-GFRRLMGDSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H](C(=O)O[C@@H]([C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)OC(=O)CC(C)C |
SMILES canónico |
CC1C(C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)OC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


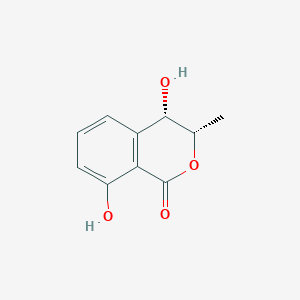


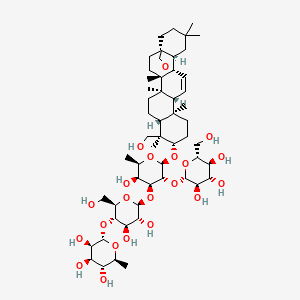
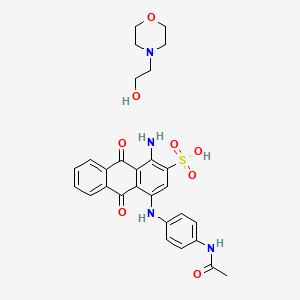
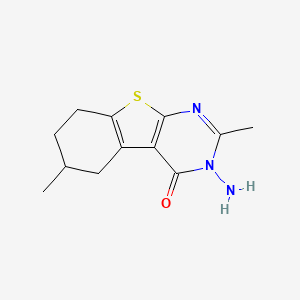
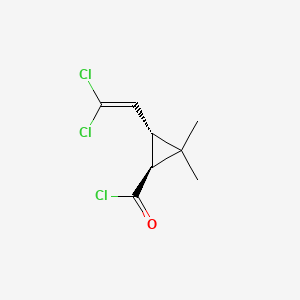
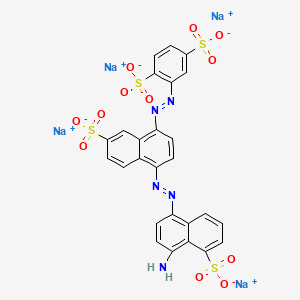
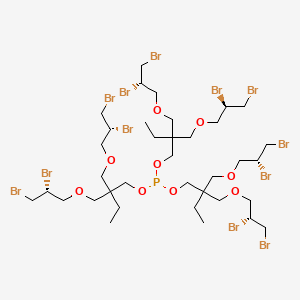
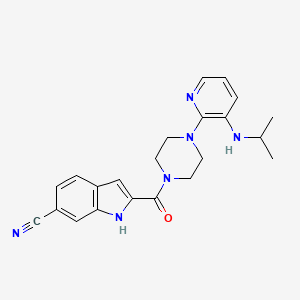
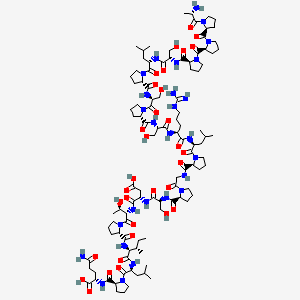
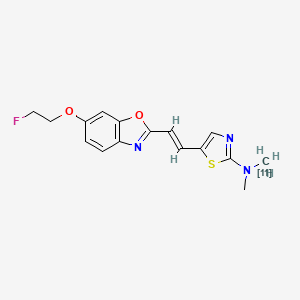
![17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one](/img/structure/B15193480.png)
